molecular formula C24H21NO5S B2985907 Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 921801-07-2

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2985907
CAS No.: 921801-07-2
M. Wt: 435.49
InChI Key: HFXUTLQTJXOQEB-UHFFFAOYSA-N
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Description

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5 and a 7-ethoxybenzofuran-2-carboxamido moiety at position 3. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

ethyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-3-28-18-12-8-11-16-13-19(30-21(16)18)23(26)25-17-14-20(15-9-6-5-7-10-15)31-22(17)24(27)29-4-2/h5-14H,3-4H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUTLQTJXOQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of thiophene derivatives, which are characterized by a sulfur atom within a five-membered ring structure. Its unique molecular configuration suggests potential applications in pharmacology, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is C20H19N1O4SC_{20}H_{19}N_{1}O_{4}S and it features several functional groups that contribute to its biological activity. The presence of the ethoxybenzofuran moiety and the thiophene ring enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC20H19N1O4S
Molecular Weight367.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Modulation of Cell Signaling : It interacts with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human immune cells, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL for both bacteria, suggesting moderate antimicrobial properties.
  • Cell Viability Assays : Cell viability assays conducted on cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell proliferation, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in body tissues, influenced by its molecular weight and solubility.
  • Metabolism : Metabolic pathways may involve phase I and II reactions, leading to various metabolites.
  • Excretion : Primarily excreted via renal pathways; further studies are needed to confirm these pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) .

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS 730951-36-7) .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Present
Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate C₂₄H₂₂N₂O₅S 450.51 g/mol 7-ethoxybenzofuran-2-carboxamido (position 3), phenyl (position 5) Ester, amide, benzofuran, ethoxy
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate C₂₂H₁₈ClNO₄S 427.90 g/mol Acetyl (position 5), 2-chlorobenzamido (position 2), phenyl (position 4) Ester, amide, acetyl, chloro
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate C₁₅H₁₄ClNO₃S 323.79 g/mol 2-chloroacetamido (position 3), phenyl (position 5) Ester, amide, chloro

Functional Group Analysis

  • Target Compound: The 7-ethoxybenzofuran-2-carboxamido group provides dual hydrogen-bonding capacity (amide NH as donor, carbonyl O as acceptor) and increased aromatic surface area for π-π interactions. The ethoxy group enhances lipophilicity .
  • The acetyl group at position 5 may sterically hinder interactions .

Physicochemical and Crystallographic Properties

  • Solubility : The target compound’s benzofuran and ethoxy groups likely reduce aqueous solubility compared to the chloro-substituted analogs, which balance lipophilicity with polar amide/ester motifs.
  • Crystallography : Crystallographic software like SHELXL and WinGX are instrumental in resolving hydrogen-bonding networks. The target compound’s amide and ethoxy groups may form extended hydrogen-bonded frameworks, contrasting with the simpler patterns in chloro-substituted analogs .

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